2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione
Description
DNA Intercalation and Topoisomerase Inhibition
The 2-aminoethyl side chain at the C-2 position introduces a flexible cationic moiety that stabilizes DNA intercalation via electrostatic interactions with the phosphate backbone. Fluorescence spectroscopy and molecular modeling studies reveal that naphthalimides with aminoethyl substituents induce vertical separation of DNA base pairs, distorting the helical structure and preventing replication. Concurrently, the 6-dimethylamino group at C-6 enhances electron density on the naphthalene ring, strengthening π-π interactions with guanine-cytosine-rich regions of DNA. This dual modification synergistically improves binding affinity, as evidenced by the 16.56 μM IC50 value of Compound 5e against H1975 lung cancer cells.
Solubility and Cellular Uptake
Aminoalkyl substituents address the inherent hydrophobicity of naphthalimides, improving aqueous solubility and bioavailability. The 2-aminoethyl group, with its primary amine, enables protonation under physiological conditions, facilitating passive diffusion across cell membranes. Comparative studies of N-(2-aminoethyl)-1,8-naphthalimide (PubChem CID: 11096719) and its non-aminated analogs demonstrate a 3–5-fold increase in cellular uptake in breast cancer models, correlating with enhanced cytotoxicity.
Target Selectivity and Fluorescence Properties
The 6-dimethylamino group confers environment-sensitive fluorescence, enabling real-time tracking of drug distribution. In polar environments, this substituent induces a red shift in emission maxima (e.g., 491 nm in toluene vs. 592 nm in water), which has been exploited to monitor naphthalimide localization in cancer cells. Additionally, dimethylamino-modified derivatives such as NAP-6 exhibit selective activation of the aryl hydrocarbon receptor (AHR) pathway in triple-negative breast cancer cells, inducing CYP1A1 expression and DNA damage at nanomolar concentrations.
Table 1. Structural Modifications and Anticancer Activity of Selected Naphthalimide Derivatives
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(dimethylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)13-7-6-12-14-10(13)4-3-5-11(14)15(20)19(9-8-17)16(12)21/h3-7H,8-9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFJZKSENZCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione, also known by its CAS number 2259360-00-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H18ClN3O2
- Molecular Weight : 319.79 g/mol
- CAS Number : 2259360-00-2
- Synonyms : 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-(dimethylamino)-, hydrochloride (1:1)
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its antibacterial , antifungal , and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of benz[de]isoquinoline compounds exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli with MIC values as low as 0.0039 mg/mL .
- The compound's structure suggests that modifications at the nitrogen positions can enhance its antibacterial activity, potentially due to improved interaction with bacterial membranes.
Antifungal Activity
Studies have demonstrated that similar isoquinoline derivatives possess antifungal activity:
- Compounds tested against Candida albicans exhibited MIC values ranging from 16.69 to 78.23 µM, indicating moderate antifungal efficacy .
- The structural features of the compounds appear to play a crucial role in their ability to disrupt fungal cell membranes.
Anticancer Activity
The anticancer potential of isoquinoline derivatives has been documented:
- Certain compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
- Research on related compounds indicates that the presence of dimethylamino groups can enhance cytotoxicity against various cancer types, suggesting a promising avenue for therapeutic development .
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Structure-Activity Relationship (SAR) :
- Cancer Cell Line Studies :
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Photophysical and Sensor Properties
- Target Compound vs. NI3/NI4: The target compound’s 2-aminoethyl group provides stronger polarity and solubility compared to NI3’s allylamino group. While NI3 and NI4 exhibit similar pH sensitivity, their metal ion selectivity differs due to substituent positioning (e.g., NI3 detects Cu²⁺, whereas NI4 shows affinity for Zn²⁺) .
- NIMS: The dimethylamino group’s protonation in acidic environments (pH ~4.5) enhances fluorescence intensity by 300%, enabling lysosome-specific imaging. This mechanism is absent in the target compound, which lacks a bulky hydrophobic group for organelle targeting .
Enzyme Interaction and Therapeutic Potential
- Serine Protease Inhibitors (): Sulfonyloxy or acyloxy substituents at position 2 enable suicide substrate behavior, inactivating chymotrypsin (k₂ ~250,000 M⁻¹s⁻¹). The target compound lacks these reactive groups, limiting protease inhibition .
Q & A
Basic: What are the established synthetic routes for 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione, and what key reaction conditions influence yield and purity?
Answer:
The compound is synthesized via multi-step routes involving nucleophilic substitution and condensation reactions. Key methodologies include:
- Alkylation of brominated precursors : Starting from bromonaphthalic anhydride, monoethanolamine or aminoethylamine derivatives are introduced under reflux conditions (ethanol or 2-ethoxyethanol) to form the naphthalimide core .
- Thioether formation : Substitution at the 6-position with dimethylamino groups is achieved using nucleophiles like dimethylamine or its derivatives in polar aprotic solvents (e.g., DMF) with bases (e.g., K₂CO₃) to enhance reactivity .
- Purification : Column chromatography and recrystallization are critical for isolating high-purity (>98%) products. Yields range from 45–96%, depending on reaction optimization (e.g., temperature, solvent, stoichiometry) .
- Characterization : Confirm structure via / NMR, HRMS, and elemental analysis. Melting points (>250°C) and HPLC purity (>99%) are standard benchmarks .
Advanced: How can the photophysical properties of this compound be optimized for sensor applications, and what methodological approaches are recommended?
Answer:
To enhance fluorescence and sensor performance:
- Structural modifications : Introduce electron-donating groups (e.g., dimethylamino) at the 6-position to alter π-conjugation and Stokes shifts. Substituents like morpholino or piperazine improve metal ion chelation .
- Solvent and pH tuning : Test photoluminescence in solvents of varying polarity (e.g., acetonitrile/water mixtures) and pH buffers to identify optimal emission profiles .
- Computational modeling : Use DFT/TDDFT calculations to predict electronic transitions, HOMO-LUMO gaps, and charge-transfer dynamics. This guides rational design of derivatives with tailored excitation/emission wavelengths .
- Sensor validation : Perform fluorimetric titrations with metal ions (e.g., Fe³⁺, Cu²⁺) to quantify detection limits (e.g., μM range) and selectivity via Stern-Volmer analysis .
Advanced: What strategies are effective in resolving contradictions in spectral data (e.g., NMR, HRMS) during structural elucidation?
Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Multi-spectral corroboration : Cross-validate / NMR assignments with HSQC, HMBC, and COSY to resolve signal overlaps. HRMS confirms molecular ion peaks (e.g., [M+H]⁺) within 1 ppm error .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks and clarify exchangeable protons (e.g., NH groups) .
- Computational NMR prediction : Tools like ACD/Labs or Gaussian simulate spectra to compare experimental vs. theoretical shifts, identifying misassignments .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions .
Advanced: What methodologies are employed to assess the antimicrobial activity of derivatives of this compound?
Answer:
Antimicrobial evaluation involves:
- Structural diversification : Synthesize derivatives with nitro, amino, or spirohydantoin groups at the 6-position to modulate lipophilicity and membrane penetration .
- Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report minimum inhibitory concentrations (MICs) in μg/mL .
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends. For example, 6-nitro derivatives often exhibit enhanced efficacy due to increased electrophilicity .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity ratios (IC₅₀/MIC) >10, minimizing off-target effects .
Advanced: What computational tools are utilized to predict the electronic properties and sensor capabilities of naphthalimide derivatives like this compound?
Answer:
- DFT/TDDFT modeling : Calculate ground-state geometries (B3LYP/6-31G* basis set) and excited-state transitions to predict absorption/emission spectra. Solvent effects are incorporated via PCM models .
- Frontier molecular orbital analysis : Visualize HOMO-LUMO distributions to identify charge-transfer pathways and predict fluorescence quenching mechanisms .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA, enzymes) or metal ions to design probes with high binding affinities .
- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and dipole moments to optimize sensor performance .
Basic: What safety considerations and toxicity profiles should be accounted for when handling this compound in laboratory settings?
Answer:
- Acute toxicity : Oral LD₅₀ values >2,000 mg/kg in rodents indicate low acute toxicity, but standard PPE (gloves, goggles) is mandatory .
- Mutagenicity : Ames tests show negative results for regressive mutations, suggesting minimal genotoxic risk .
- Handling protocols : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, ethanol). Store in airtight containers away from light to prevent degradation .
- Waste disposal : Follow institutional guidelines for halogenated organic waste, particularly if brominated intermediates are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
